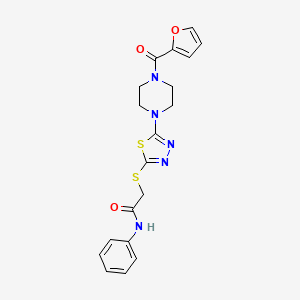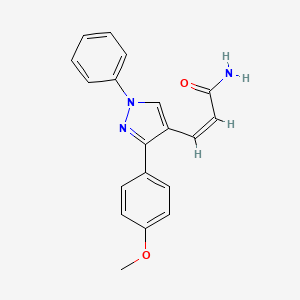![molecular formula C22H17F4N7O B2991876 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920385-97-3](/img/structure/B2991876.png)
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about, (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, is a complex organic molecule. It is a derivative of the pyrimidine and triazole families .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a three-step reaction sequence has been used to synthesize similar compounds . This process involves engaging multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its composition. It includes a pyrimidine ring fused with a triazole ring, attached to a piperazine ring and a phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive centers. The reactions could involve processes like the retro Diels–Alder (RDA) procedure .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antagonist Activity and Synthesis Approaches
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, featuring structural similarities to the query compound, have been synthesized and evaluated for their antagonist activities against 5-HT2 and alpha 1 receptors. Among these compounds, specific derivatives demonstrated potent 5-HT2 antagonist activity, which was superior to known compounds such as ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests the relevance of the triazolo[4,5-d]pyrimidin ring system in developing 5-HT2 antagonists (Watanabe et al., 1992).
P2X7 Antagonists for Mood Disorders
In another study, a dipolar cycloaddition reaction enabled the discovery and synthesis of P2X7 antagonists containing a challenging chiral center. Two compounds exhibited robust P2X7 receptor occupancy at low doses in rats, with one advancing into phase I clinical trials for the treatment of mood disorders. This highlights the compound's potential application in neuroscience and mood disorder treatment (Chrovian et al., 2018).
Antibacterial Activity
A series of novel triazole analogues of piperazine were synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with specific phenyl moieties on the piperazine ring showed significant bacterial growth inhibition, indicating the compound's potential in developing new antibacterial agents (Nagaraj et al., 2018).
Antimicrobial and Anticonvulsant Agents
Antimicrobial Activities
Research on 1,2,4-triazole derivatives revealed that newly synthesized compounds possess good to moderate antimicrobial activities against test microorganisms. The presence of various substituents contributed to these activities, suggesting the compound's utility in antimicrobial therapy (Bektaş et al., 2007).
Anticonvulsant Agents
A study on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents showed that certain compounds exhibited significant anticonvulsant activities, with one being notably potent, suggesting a potential application in epilepsy treatment (Malik & Khan, 2014).
Zukünftige Richtungen
The future research directions could involve further exploration of the compound’s potential biological activities. For instance, its anti-proliferative effects could be studied in more detail . Additionally, the synthesis process could be optimized, and the compound’s physical and chemical properties could be studied in more depth.
Eigenschaften
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-14-5-7-15(8-6-14)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)16-3-1-2-4-17(16)22(24,25)26/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOLSUXTMFHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2991800.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)


![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)
![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)
